molecular formula C8H9N3 B6360932 3,4-Diamino-2-methylbenzonitrile CAS No. 1481633-77-5

3,4-Diamino-2-methylbenzonitrile

Cat. No.: B6360932
CAS No.: 1481633-77-5
M. Wt: 147.18 g/mol
InChI Key: DRMROTAFNURKCI-UHFFFAOYSA-N
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Description

3,4-Diamino-2-methylbenzonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile compounds involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions and low production cost . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst, which eliminates the need for metal salt catalysts and simplifies the separation process .

Industrial Production Methods

In industrial settings, the preparation of benzonitrile compounds can be achieved through various methods, including the cyanation of benzene halides, toluene halides, and the ammoxidation of toluene with ammonia and air . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-2-methylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3,4-Diamino-2-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. Additionally, its amino groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzonitrile: Similar structure but lacks the methyl group at the 2-position.

    2,4-Diamino-3-methylbenzonitrile: Similar structure with amino groups at different positions.

    3,5-Diamino-2-methylbenzonitrile: Similar structure with amino groups at different positions.

Uniqueness

3,4-Diamino-2-methylbenzonitrile is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-diamino-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMROTAFNURKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-methyl-4-nitrobenzonitrile (250 mg, 1.41 mmol) in methanol (15 mL), palladium-activated carbon ethylene diamine complex (255 mg, 3.5%-6.5% Pd, 0.071 mmol) was added. The reaction was stirred at rt under hydrogen atmosphere for 2 hr. The catalyst was removed by filtration through Celite® pad. The Celite® pad was washed with MeOH. The collected filtrate was concentrated to give the title compound. MS (ESI+) m/z 148.0 (M+H).
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium-activated carbon ethylene diamine
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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